Tilorone(2+)

Acetylcholinesterase inhibition Butyrylcholinesterase selectivity Alzheimer's disease research

Tilorone(2+) (CHEBI:147355) is the bis-cationic ammonium ion derivative formed by protonation of both tertiary amino groups of tilorone, a synthetic fluoren-9-one small molecule. It is the pharmacologically active dicationic species present when tilorone dihydrochloride (CAS 27591-69-1) dissolves in aqueous media at physiological pH, and serves as the direct conjugate acid of the neutral tilorone free base (CHEBI:147347).

Molecular Formula C25H36N2O3+2
Molecular Weight 412.6 g/mol
Cat. No. B1241619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTilorone(2+)
Molecular FormulaC25H36N2O3+2
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC[NH+](CC)CC
InChIInChI=1S/C25H34N2O3/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19/h9-12,17-18H,5-8,13-16H2,1-4H3/p+2
InChIKeyMPMFCABZENCRHV-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tilorone(2+) for Antiviral & Cholinergic Research: Key Compound Class Identifier


Tilorone(2+) (CHEBI:147355) is the bis-cationic ammonium ion derivative formed by protonation of both tertiary amino groups of tilorone, a synthetic fluoren-9-one small molecule [1]. It is the pharmacologically active dicationic species present when tilorone dihydrochloride (CAS 27591-69-1) dissolves in aqueous media at physiological pH, and serves as the direct conjugate acid of the neutral tilorone free base (CHEBI:147347) [1]. Tilorone is historically recognized as the first synthetic, orally active, low-molecular-weight interferon inducer, and has additionally been characterized as a selective α7 nicotinic acetylcholine receptor (nAChR) agonist and a nanomolar acetylcholinesterase (AChE) inhibitor [2][3].

Why Tilorone(2+) Cannot Be Substituted with Other Cationic Antivirals or Fluorenone Analogs


The unique polypharmacology of the tilorone(2+) dication—simultaneously engaging viral entry inhibition, interferon induction, α7 nAChR agonism, and AChE inhibition—is not replicated by any single comparator molecule [1][2]. Close structural analogs of tilorone exhibit divergent antiviral efficacy profiles depending on route of administration, viral challenge, and side-chain modification, while other cationic antivirals such as pyronaridine and quinacrine display markedly different transporter inhibition patterns that directly impact clinical drug–drug interaction risk [3][4]. Substituting tilorone(2+) with a generic fluorenone derivative or an alternative cationic antiviral based solely on in vitro potency would ignore critical differences in selectivity, off-target profiles, and in vivo protective efficacy documented below.

Quantitative Head-to-Head Evidence: Tilorone(2+) vs. Closest Comparators


AChE vs. BuChE Selectivity: Tilorone(2+) Compared with Broad-Spectrum Cholinesterase Inhibitors

Tilorone inhibits human acetylcholinesterase (AChE) with an IC₅₀ of 64.4 nM, but shows no meaningful inhibition of the closely related butyrylcholinesterase (BuChE) at concentrations up to 50 μM [1]. This represents a >776-fold selectivity window for AChE over BuChE. In contrast, clinically used cholinesterase inhibitors such as physostigmine and rivastigmine are dual AChE/BuChE inhibitors; for example, rivastigmine inhibits both human AChE and BuChE with IC₅₀ values in the low micromolar range, providing substantially lower selectivity [1][2]. The structural basis for this selectivity has been mapped by molecular docking to a specific hydrophobic interaction within the peripheral anionic site of AChE that is absent in BuChE [1].

Acetylcholinesterase inhibition Butyrylcholinesterase selectivity Alzheimer's disease research

α7 nAChR Agonist Selectivity: Tilorone(2+) vs. α4β2 nAChR

Tilorone(2+) binds to the human α7 nicotinic acetylcholine receptor with an IC₅₀ of 110 nM and an agonist Ki of 56 nM, while exhibiting negligible binding to the α4β2 nAChR subtype (IC₅₀ = 70,000 nM) [1][2]. This represents an approximately 636-fold selectivity for α7 over α4β2. Functional characterization confirms that tilorone activates human α7 nAChR with an EC₅₀ of 2.5 μM and a maximal efficacy of 67% relative to acetylcholine, with little to no agonist effect detected at human α3β4 or α4β2 nAChRs [1]. Many other α7-preferring agonists (e.g., nicotine, varenicline) show significantly lower α7/α4β2 selectivity ratios, typically <100-fold.

Nicotinic receptor agonism α7 nAChR selectivity Cognitive enhancement

In Vivo Ebola Virus Efficacy: Tilorone(2+) vs. Quinacrine and Pyronaridine

In the mouse-adapted Ebola virus (maEBOV) lethal challenge model, tilorone administered at 30 mg/kg/day intraperitoneally (i.p.) achieved 100% survival when dosing began 2 or 24 hours post-challenge and continued through day 7 [1]. At doses of 25 and 50 mg/kg i.p. once daily for 8 days, tilorone protected 90% of mice [1]. Under comparable experimental conditions (same maEBOV model, once-daily i.p. dosing for 8 days), quinacrine at 25 mg/kg protected 70% of mice [2], while pyronaridine required a single 75 mg/kg i.p. dose to achieve 100% survival [3]. Direct statistical comparison by log-rank (Mantel-Cox) test showed no significant difference between pyronaridine 75 mg/kg and tilorone 30 mg/kg survival curves (p = 0.2268), indicating comparable efficacy at substantially different dose levels [3].

Ebola virus Filovirus therapeutics In vivo antiviral efficacy

Transporter Inhibition Profile: Tilorone(2+) vs. Pyronaridine and Quinacrine

Screening of tilorone, pyronaridine, and quinacrine at 10 μM against a panel of human uptake and efflux transporters revealed distinct inhibition fingerprints [1]. Tilorone was a more potent inhibitor of OCT1 and OCT2 than either pyronaridine or quinacrine; however, both pyronaridine and quinacrine were more potent inhibitors of MATE1 and MATE2K than tilorone [1]. Crucially, none of the three compounds inhibited P-gp, OATP1B1, OATP1B3, OAT1, OAT3, MRP1, MRP2, MRP3, or BCRP at the tested concentration, indicating that the transporter interaction liability of these antivirals is restricted to the OCT/MATE axis [1]. The differential OCT vs. MATE inhibition potency means that combining tilorone with a MATE-sensitive co-medication carries a different (and potentially lower) risk of renal transporter-mediated drug accumulation compared to pyronaridine or quinacrine.

Drug–drug interaction OCT/MATE transporter Cationic antiviral safety

Structural Analog Comparison: Tilorone(2+) vs. Tilorone Analogues in Venezuelan Equine Encephalitis Virus Model

A direct comparative study evaluated tilorone hydrochloride and three structural analogues (11,002, 11,567, and 11,877) against Venezuelan equine encephalitis (VEE) virus in mice [1]. Oral administration of tilorone and analogue 11,877 at 250 and 500 mg/kg produced significant survival increases (P < 0.01), whereas neither compound was effective by the intraperitoneal (i.p.) route across doses from 31.25–500 mg/kg [1]. In contrast, analogue 11,002 was effective orally at 250–1,000 mg/kg against 100 MICLD₅₀ of VEE virus and also showed activity by the i.p. route (31.25–250 mg/kg effective against 10 MICLD₅₀), demonstrating a route-of-administration dependence that varies by analogue [1]. Analogue 11,567 failed to increase survival when administered orally 24 hours after subcutaneous VEE inoculation, indicating that even close structural relatives of tilorone exhibit loss of post-exposure efficacy [1].

Alphavirus antiviral Tilorone SAR Venezuelan equine encephalitis

Influenza Viral Load Reduction: Tilorone(2+) In Vivo Dose-Response

In BALB/c mice with pneumonia caused by influenza virus A/Aichi/2/68 (H3N2), oral administration of tilorone at 40, 150, and 540 μg per mouse at 6, 30, and 78 hours post-infection reduced pulmonary viral load by a maximum amplitude of 2–3 log₁₀ (100- to 1,000-fold reduction) after 1–2 administrations [1]. This viral load reduction was accompanied by modulation of IFNα, IFNγ, and IL-1β levels in lung tissue and serum, with evidence that repeated tilorone dosing enhances the interferon response at early stages of infection while suppressing excessive proinflammatory cytokine production at later stages [1]. By contrast, the structural analogue 11,567 showed no significant increase in survival when administered orally 24 hours after VEE virus inoculation [2], suggesting that post-exposure antiviral efficacy is not a universal class property of fluorenone derivatives.

Influenza antiviral Interferon induction Viral load reduction

Validated Application Scenarios for Tilorone(2+) Based on Comparative Evidence


Selective AChE Inhibitor Probe Development for Neurological Disease Models

Tilorone(2+) is uniquely suited as a chemical probe for studying acetylcholinesterase inhibition in cellular and in vivo models where butyrylcholinesterase-mediated off-target effects must be excluded. Its >776-fold selectivity for human AChE over BuChE (IC₅₀ 64.4 nM vs. >50,000 nM) exceeds that of all clinically approved cholinesterase inhibitors [Section 3, Evidence Item 1]. Furthermore, a pharmacological safety panel (SafetyScreen44) confirmed that at 1 μM, tilorone inhibited only AChE out of 44 toxicology-relevant targets, and a kinase selectivity screen (SelectScreen) showed no appreciable inhibition across 485 kinases tested [1]. This exceptional selectivity profile supports its use in target engagement studies where AChE-specific effects must be deconvolved from broader cholinergic pharmacology.

α7 nAChR-Selective Agonist for Cognitive and Anti-Inflammatory Pathway Dissection

With an α7 nAChR binding affinity of Ki = 56 nM and IC₅₀ of 110 nM, coupled with ~636-fold selectivity over α4β2 nAChR (IC₅₀ 70,000 nM), tilorone(2+) serves as a highly selective α7 agonist tool compound [Section 3, Evidence Item 2]. This selectivity profile is superior to that of endogenous agonist acetylcholine and the smoking cessation drug varenicline, both of which preferentially activate α4β2 over α7. Researchers investigating α7-mediated cholinergic anti-inflammatory pathways, cognitive enhancement, or auditory gating deficits can use tilorone(2+) to activate α7 signaling without the confound of simultaneous α4β2 activation that would introduce dopaminergic and autonomic effects.

Filovirus Antiviral Countermeasure Development with Defined Transporter Interaction Profile

For BSL-4 filovirus research programs requiring compounds with demonstrated in vivo efficacy against Ebola virus, tilorone(2+) offers a differentiated combination of 90–100% survival protection in the mouse-adapted EBOV model at doses of 25–50 mg/kg [Section 3, Evidence Item 3] alongside a well-characterized ADMET profile (52% human plasma protein binding, mouse liver microsome t½ = 48 min, no CYP450 inhibition against 3A4, 2D6, 2C19, 2C9, or 1A2) [1]. Importantly, its lower MATE1/MATE2K inhibition liability compared to pyronaridine and quinacrine [Section 3, Evidence Item 4] makes it the preferred candidate when designing combination antiviral regimens that include MATE-transported co-medications, reducing the preclinical DDI risk that could confound efficacy readouts.

Host-Directed Antiviral Research Combining Direct Viral Inhibition with Interferon Modulation

Tilorone(2+) is the only compound among the cationic antiviral trio (tilorone, quinacrine, pyronaridine) that is both a potent interferon inducer and a direct-acting antiviral with nanomolar in vitro EC₅₀ values against EBOV [Section 3, Evidence Item 3]. Its demonstrated ability to reduce influenza viral load by 2–3 log₁₀ while simultaneously enhancing early interferon responses and dampening late proinflammatory cytokine excess [Section 3, Evidence Item 6] positions it as a dual-mechanism research tool for studying host–pathogen interactions. This dual pharmacology is not replicated by quinacrine or pyronaridine, neither of which is recognized as a significant interferon inducer [2][3].

Quote Request

Request a Quote for Tilorone(2+)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.